molecular formula C18H18N2O2 B11396363 5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 893612-43-6

5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11396363
CAS No.: 893612-43-6
M. Wt: 294.3 g/mol
InChI Key: WUQOWZQERWLPCI-UHFFFAOYSA-N
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Description

5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by two distinct substituents: a 4-methylphenoxyethyl group at position 5 and a 4-methylphenyl group at position 3 of the heterocyclic ring. The 1,2,4-oxadiazole scaffold is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for its stability, metabolic resistance, and versatility in medicinal chemistry and materials science .

Properties

CAS No.

893612-43-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-[1-(4-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O2/c1-12-4-8-15(9-5-12)17-19-18(22-20-17)14(3)21-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3

InChI Key

WUQOWZQERWLPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)OC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol and 4-methylbenzoyl chloride.

    Formation of Intermediate: 4-Methylphenol reacts with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 4-methylphenyl 4-methylbenzoate.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the oxadiazole ring.

    Final Product: The final step involves the reaction of the oxadiazole intermediate with 4-methylphenol in the presence of a catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methyl groups are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the oxadiazole ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The target compound’s balance of lipophilicity and stability makes it a candidate for CNS-targeting drugs. Comparative studies with pyridyl or methoxy analogs could optimize solubility-bioavailability profiles .
  • Toxicity: Chloromethyl and bromophenoxy groups may pose reactivity-related toxicity risks, necessitating further safety profiling .

Biological Activity

5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores the various biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 141079-01-8
  • Density : 1.2 g/cm³
  • Boiling Point : 584.1 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring is known for its diverse biological activities, making it a valuable target in medicinal chemistry.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antibacterial properties. In a study evaluating the antibacterial activity of various oxadiazoles, compounds were tested against both Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method.

CompoundBacteria TestedMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
This compoundEscherichia coli75

The results showed that this compound demonstrates significant antibacterial activity, comparable to standard antibiotics like gentamicin.

Anticancer Potential

The oxadiazole moiety has been extensively studied for its anticancer properties. Research indicates that derivatives can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC).

A study highlighted the effectiveness of oxadiazole derivatives in targeting cancer cells through various mechanisms:

  • Mechanism of Action :
    • Inhibition of HDACs leading to apoptosis in cancer cells.
    • Targeting telomerase activity to prevent cancer cell proliferation.

This compound's structural features allow it to interact effectively with these biological targets, enhancing its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study found that the compound exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

A recent study investigated the effects of various oxadiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

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